3,4-Ethylenedioxypyrrole

Catalog No.
S788239
CAS No.
169616-17-5
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Ethylenedioxypyrrole

CAS Number

169616-17-5

Product Name

3,4-Ethylenedioxypyrrole

IUPAC Name

3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-2-9-6-4-7-3-5(6)8-1/h3-4,7H,1-2H2

InChI Key

IJAMAMPVPZBIQX-UHFFFAOYSA-N

SMILES

C1COC2=CNC=C2O1

Canonical SMILES

C1COC2=CNC=C2O1

Synthesis and Properties

3,4-Ethylenedioxypyrrole (EDOP) is a conductive and electroactive polymer, synthesized through various methods including chemical oxidation, electrochemical polymerization, and enzymatic polymerization. PubChem, National Institutes of Health: )

EDOP possesses several properties that make it attractive for scientific research, including:

  • Electrical conductivity: EDOP exhibits good electrical conductivity, making it suitable for applications in organic electronics and electrochromic devices. ScienceDirect, Poly(3,4-ethylenedioxypyrrole): A highly versatile conducting polymer for energy storage and conversion:
  • Electroactivity: EDOP can undergo reversible redox reactions, enabling its use in batteries, supercapacitors, and electrocatalysis. Journal of Polymer Science Part B: Polymer Physics, Highlighting recent progress in synthetic strategies for poly(3,4-ethylenedioxypyrrole) (PEDOT) derivatives for energy storage applications:
  • Biocompatibility: EDOP demonstrates good biocompatibility, making it a potential candidate for biomedical applications such as tissue engineering and neural interfaces. ACS Applied Materials & Interfaces, Biocompatible Conducting Polymer Films Based on 3,4-Ethylenedioxypyrrole for Neural Interfaces:

Applications in Scientific Research

EDOP's unique properties have led to its exploration in various scientific research areas, including:

  • Organic electronics: EDOP is used in organic light-emitting diodes (OLEDs), organic solar cells, and organic transistors due to its conductivity and ability to form thin films. IOPscience, Poly(3,4-ethylenedioxypyrrole) (PEDOT) for Organic Electronics: A Review of Recent Progress:
  • Energy storage: EDOP is being investigated for use in supercapacitors and batteries due to its electroactivity and ability to store charge. Journal of Materials Chemistry A, Poly(3,4-ethylenedioxypyrrole) (PEDOT) for Electrochemical Energy Storage:
  • Biomedical applications: EDOP's biocompatible nature makes it a potential material for neural interfaces, tissue engineering scaffolds, and drug delivery systems. RSC Advances, Recent advances in the application of conducting polymers in biomedicine:

3,4-Ethylenedioxypyrrole is a derivative of pyrrole, characterized by the presence of ethylene dioxyl groups at the 3 and 4 positions of the pyrrole ring. Pyrrole itself is a five-membered aromatic heterocyclic compound containing one nitrogen atom. The unique structure of 3,4-ethylenedioxypyrrole contributes to its distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science.

  • Toxicity: Information on the specific toxicity of EDOP is limited. However, as with many organic compounds, it's advisable to handle it with care and avoid inhalation or skin contact.
  • Flammability: Data on the flammability of EDOP is not available, but as an organic compound, it's likely flammable.
  • Reactivity: EDOP can react with strong oxidizing agents [].
Typical of pyrrole derivatives. These include:

  • Electrophilic Substitution: The nitrogen atom in the pyrrole ring can act as a nucleophile, allowing for electrophilic substitution reactions at the 2, 3, or 5 positions.
  • Cycloaddition Reactions: It can undergo cycloaddition reactions such as Diels-Alder reactions when acting as a diene.
  • Halogenation: The compound can react with halogens to form halogenated derivatives, typically at the 2-position due to the stability of the resulting cationic intermediates .

Research indicates that 3,4-ethylenedioxypyrrole exhibits notable biological activities. It has been studied for its potential:

  • Antimicrobial Properties: Some studies suggest it may have efficacy against certain bacterial strains.
  • Anticancer Activity: Preliminary findings indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects: There is ongoing research into its ability to protect neuronal cells from oxidative stress and apoptosis .

Several methods have been developed for synthesizing 3,4-ethylenedioxypyrrole:

  • Paal-Knorr Synthesis: This method involves the condensation of 1,2-dicarbonyl compounds with primary amines under acidic conditions to form pyrroles.
  • Van Leusen Reaction: A [3+2] cycloaddition reaction where TosMIC is reacted with electron-deficient olefins to yield substituted pyrroles.
  • Hydrogenation and Cyclization: Recent studies have reported the hydrogenation of nitro ketones followed by cyclization as an effective route for synthesizing various pyrrole derivatives .

3,4-Ethylenedioxypyrrole has several applications across different fields:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Materials Science: It can be used in the synthesis of conductive polymers and organic electronics due to its unique electronic properties.
  • Agricultural Chemistry: Potential applications in developing new agrochemicals with enhanced efficacy against pests and diseases .

Several compounds share structural similarities with 3,4-ethylenedioxypyrrole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
PyrroleBasic five-membered ringFoundational structure for many derivatives
2,5-DimethoxypyrroleMethoxy groups at positions 2 and 5Increased solubility and altered reactivity
3-MethylpyrroleMethyl group at position 3Exhibits different biological activities
IndoleFused benzene ring with a pyrroleGreater stability and varied reactivity

3,4-Ethylenedioxypyrrole stands out due to its unique ethylene dioxyl substitution, which enhances its reactivity and potential biological applications compared to these similar compounds .

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,4-Ethylenedioxypyrrole

Dates

Modify: 2023-08-15

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